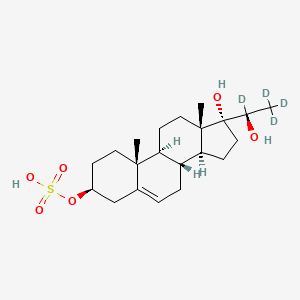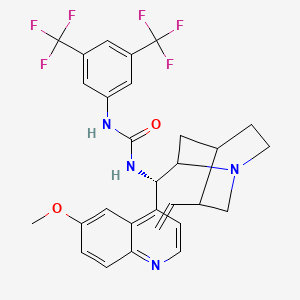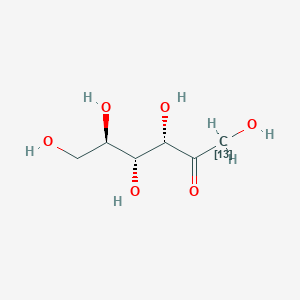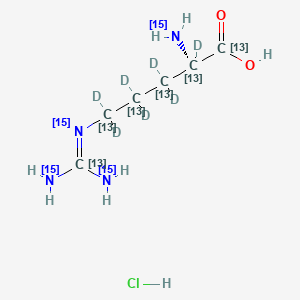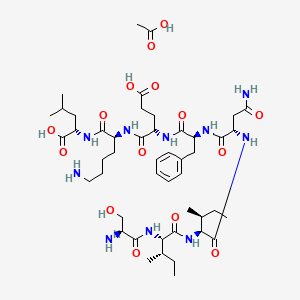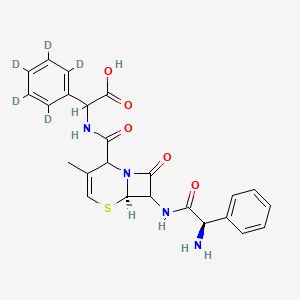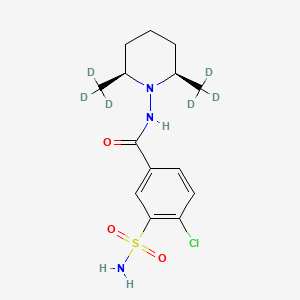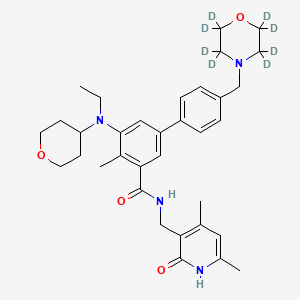
Tazemetostat-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tazemetostat-d8 is a deuterated form of Tazemetostat, a selective inhibitor of enhancer of zeste homolog 2 (EZH2). EZH2 is a histone methyltransferase enzyme that plays a crucial role in the epigenetic regulation of gene expression. This compound is used in scientific research to study the pharmacokinetics and metabolic pathways of Tazemetostat by replacing hydrogen atoms with deuterium, which can provide more detailed insights due to the differences in mass and bond strength.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tazemetostat-d8 involves multiple steps, starting from commercially available starting materials. The key steps include the introduction of deuterium atoms into the molecular structure. This can be achieved through various methods such as catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a deuterium source, a catalyst, and appropriate solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes the use of large-scale reactors, efficient separation techniques, and stringent quality control measures to produce this compound suitable for research and development purposes.
Analyse Chemischer Reaktionen
Types of Reactions
Tazemetostat-d8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperature, pressure, and pH.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may lead to the formation of hydroxylated or ketone derivatives, while reduction may produce deuterated analogs with different functional groups.
Wissenschaftliche Forschungsanwendungen
Tazemetostat-d8 is widely used in scientific research for various applications, including:
Chemistry: Studying the metabolic pathways and stability of Tazemetostat.
Biology: Investigating the role of EZH2 in gene expression and epigenetic regulation.
Medicine: Developing targeted therapies for cancers with EZH2 mutations.
Industry: Enhancing the pharmacokinetic properties of drugs through deuteration.
Wirkmechanismus
Tazemetostat-d8 exerts its effects by inhibiting the activity of EZH2, which is responsible for the methylation of histone H3 at lysine 27 (H3K27me3). This inhibition leads to the reactivation of tumor suppressor genes and induction of cell cycle arrest and apoptosis in cancer cells. The molecular targets include both wild-type and mutant forms of EZH2, and the pathways involved are primarily related to epigenetic regulation and chromatin remodeling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
GSK126: Another selective EZH2 inhibitor with similar mechanisms of action.
EPZ-6438: The non-deuterated form of Tazemetostat.
Compound 5a: A novel EZH2 inhibitor with higher affinity for EZH2 compared to Tazemetostat.
Uniqueness
Tazemetostat-d8 is unique due to the incorporation of deuterium atoms, which enhances its stability and provides more detailed insights into its pharmacokinetics and metabolic pathways. This makes it a valuable tool in scientific research for studying the effects of EZH2 inhibition and developing targeted therapies for cancer treatment.
Eigenschaften
Molekularformel |
C34H44N4O4 |
|---|---|
Molekulargewicht |
580.8 g/mol |
IUPAC-Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-[(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)methyl]phenyl]benzamide |
InChI |
InChI=1S/C34H44N4O4/c1-5-38(29-10-14-41-15-11-29)32-20-28(27-8-6-26(7-9-27)22-37-12-16-42-17-13-37)19-30(25(32)4)33(39)35-21-31-23(2)18-24(3)36-34(31)40/h6-9,18-20,29H,5,10-17,21-22H2,1-4H3,(H,35,39)(H,36,40)/i12D2,13D2,16D2,17D2 |
InChI-Schlüssel |
NSQSAUGJQHDYNO-DCXBRANQSA-N |
Isomerische SMILES |
[2H]C1(C(OC(C(N1CC2=CC=C(C=C2)C3=CC(=C(C(=C3)N(CC)C4CCOCC4)C)C(=O)NCC5=C(C=C(NC5=O)C)C)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Kanonische SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


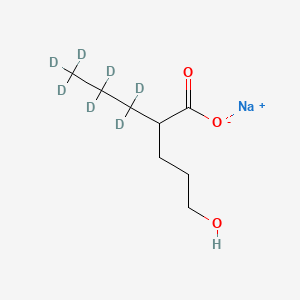
![(2S,9S,10S)-9-hydroxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one](/img/structure/B12418127.png)
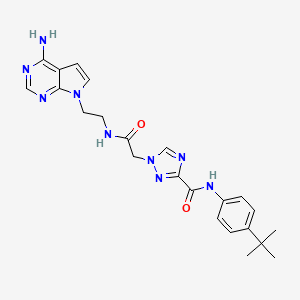
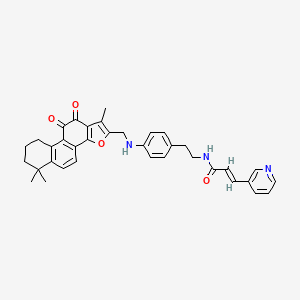
![4-[8-amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-(3,4,5,6-tetradeuteriopyridin-2-yl)benzamide](/img/structure/B12418138.png)
